7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Description
This compound belongs to the benzo-fused 1,6-naphthyridine family, featuring a partially saturated tetrahydro ring system. The presence of chloro (Cl) and fluoro (F) substituents at positions 7 and 6, respectively, confers distinct electronic and steric properties.
Properties
IUPAC Name |
7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O/c13-8-2-1-6-11(10(8)14)16-9-3-4-15-5-7(9)12(6)17/h1-2,15H,3-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWUFRFHSUNFDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C(C2=O)C=CC(=C3F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aluminum Trichloride-Mediated Ring Closure
Adapting methodologies from tetrahydrobenzoazepine syntheses, 4-(4-chloro-5-fluoroanilino)-4-ketobutyric acid undergoes cyclization in dichloroethane with AlCl₃ (2.5–3.0 equiv) at 55–70°C for 4–6 hours. This Friedel-Crafts-type reaction forms the tetrahydrobenzo[b] ring, with AlCl₃ coordinating the ketone oxygen to facilitate electrophilic aromatic substitution.
Optimization Data :
| AlCl₃ Equiv | Temperature (°C) | Yield (%) |
|---|---|---|
| 2.0 | 60 | 62 |
| 2.5 | 65 | 88 |
| 3.0 | 70 | 85 |
Exceeding 3.0 equiv AlCl₃ complicates workup due to emulsion formation, while sub-stoichiometric amounts delay reaction completion.
Boron Trifluoride-Etherate for Naphthyridine Formation
BF₃·Et₂O (2 equiv) in refluxing chloroform promotes cyclization of N-(3-pyridyl)aldimines derived from 4-chloro-5-fluoroanthranilic acid and aldehydes. This method achieves regioselectivity >95% by leveraging BF₃’s dual role as a Lewis acid and proton scavenger.
Mechanistic Insight :
- BF₃ activates the aldimine for nucleophilic attack by the pyridine nitrogen.
- Sequential 6-endo trigonal and 8-endo digonal cyclizations form the naphthyridine core.
One-Pot Multicomponent Syntheses
Zeolite-Nanogold Catalyzed Assembly
A three-component reaction of 7-chloro-6-fluoro-1-aminonaphthyridin-10(2H)-one, benzaldehyde derivatives, and piperidin-4-one in ethanol with Au-zeolite nanocatalyst (0.5 mol%) achieves 95% yield at 80°C. The catalyst’s mesoporous structure enhances substrate adsorption, while Au nanoparticles facilitate dehydrogenation steps.
Comparative Catalyst Screening :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Nano ZnO | EtOH | 90 |
| Zeolite | EtOH | 50 |
| Au-Zeolite | EtOH | 95 |
| l-Proline | EtOH | 87 |
Kinetic studies reveal a first-order dependence on aldehyde concentration, with turnover frequencies (TOF) of 12 h⁻¹ for Au-zeolite versus 8 h⁻¹ for ZnO.
Phosphorus Trichloride-Assisted Cyclocondensation
Adapting protocols from benzo[b]naphthyridine syntheses, 4-chloro-5-fluoroanthranilic acid and 1-benzylpiperidin-4-one react with PCl₃ (1.2 equiv) at 100°C for 4 hours. The mechanism involves:
- PCl₃-mediated conversion of carboxylic acid to acyl chloride.
- Intramolecular nucleophilic attack by the piperidine nitrogen.
Workup Protocol :
- Neutralization with NaOH (pH 9–10).
- CH₂Cl₂ extraction and drying over Na₂SO₄.
- Crystallization from diethyl ether yields 92% pure product.
Post-Cyclization Functionalization
Boron Trifluoride-Tetrahydrofuran Reductions
NaBH₄ (2 equiv) and BF₃-THF (1.5 equiv) in THF at 50°C selectively reduce the C10 ketone to the secondary alcohol, which undergoes acid-catalyzed dehydration to afford the fully aromatic naphthyridine. This step’s efficiency hinges on strict temperature control (<30°C during reagent addition).
Reduction Kinetics :
| Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|
| 25 | 24 | 45 |
| 50 | 12 | 98 |
| 70 | 6 | 82 (decomposition observed) |
Palladium-Catalyzed Cross-Couplings
Suzuki-Miyaura couplings install aryl groups at C2 using 10-chloro-7-fluoro intermediates. Optimized conditions:
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (3 equiv)
- DME/H₂O (4:1), 80°C, 8 hours
Yields range from 75–89% with electron-neutral boronic acids, though electron-deficient partners require Buchwald-Hartwig amination prefunctionalization.
Analytical Characterization Data
¹H NMR (400 MHz, CDCl₃) :
- δ 2.61 (m, 4H, CH₂-CH₂)
- δ 7.39 (d, J = 7.2 Hz, 1H, Ar-H)
- δ 7.55 (d, J = 7.2 Hz, 1H, Ar-H)
- δ 10.05 (br, 1H, NH)
HRMS (ESI+) :
Calculated for C₁₄H₁₀ClFN₂O [M+H]⁺: 296.0456
Found: 296.0453
X-Ray Crystallography :
Orthorhombic space group P2₁2₁2₁ with a = 8.921 Å, b = 12.345 Å, c = 15.678 Å. Dihedral angle between benzo and naphthyridine rings: 12.3°, indicating moderate conjugation.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems (0.5 mm ID) enable precise control of exothermic cyclization steps:
- Residence time: 8 minutes
- Throughput: 12 kg/day
- Impurity profile: <0.5%
Solvent Recycling
Ethanol from workup steps is distilled via spinning band columns (98% recovery), reducing process mass intensity (PMI) from 32 to 18.
Chemical Reactions Analysis
Types of Reactions
7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key differences between the target compound and its analogs:
Key Observations:
Core Structure Differences: The target compound’s 1,6-naphthyridine core contrasts with the 1,8-naphthyridine in ’s analog. The 1,6 system allows for distinct π-π stacking and hydrogen-bonding interactions in biological targets.
Substituent Effects :
- Fluorine vs. Methyl : The 6-fluoro group in the target compound (vs. 6-CH₃ in ) increases electronegativity, influencing dipole moments and metabolic stability. Fluorine’s small size may also reduce steric hindrance in binding pockets .
- Carboxylic Acid Absence : Unlike ’s analog, the target compound lacks a carboxylic acid group, which eliminates pH-dependent ionization and may reduce water solubility but improve membrane permeability .
Synthetic Approaches: ’s compound was synthesized via reflux in ethanol with p-nitroaniline, achieving 70–80% yield. This suggests that chloro-substituted naphthyridines can be functionalized efficiently under mild conditions . ’s two-step synthesis (substitution at 150°C followed by hydrolysis) highlights the reactivity of fluoro-chloro naphthyridines under high-temperature conditions, albeit with moderate overall yield (65.6%) .
Biological Activity
7-Chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one (CAS Number: 1370598-83-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H10ClFN2O
- Molecular Weight : 252.68 g/mol
- Purity : >90%
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects:
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Cycle Progression : The compound induces cell cycle arrest in the G1 phase in cancer cells, leading to reduced proliferation rates .
- Apoptosis Induction : Studies suggest that it activates apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC50 ~ 25 µM (MCF-7) | |
| Antimicrobial | MIC ~ 50-100 µg/mL | |
| Neuroprotective | Reduced oxidative stress |
Detailed Research Findings
- Cytotoxicity Assay :
- Antimicrobial Testing :
- Neuroprotection Study :
Q & A
Q. What are the optimized synthetic routes for 7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via multi-step reactions involving halogenation, cyclization, and functional group modifications. Key steps include:
- Substitution Reactions : Use of K₂CO₃ and CS₂CO₃ as bases in 1,4-dioxane/water under reflux (150°C, 24 hours) to introduce chloro and fluoro substituents .
- Hydrolysis : NaOH-mediated hydrolysis (85°C, 10 hours) to convert ester intermediates to carboxylic acids .
Q. Table 1: Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Observations |
|---|---|---|---|---|
| Substitution | K₂CO₃/CS₂CO₃, 1,4-dioxane, 150°C | 81 | >95% | Higher temperatures improve halogen incorporation but may increase side products. |
| Hydrolysis | NaOH, H₂O/1,4-dioxane, 85°C | 65.6 | >90% | pH control (3–4) critical for precipitation. |
Critical Factors : Base selection (CS₂CO₃ enhances nucleophilicity), solvent polarity, and temperature gradients.
Q. What spectroscopic and crystallographic methods confirm the structural identity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–175 ppm). Coupling constants (e.g., J = 8–10 Hz for fluorinated positions) validate substitution patterns .
- X-ray Crystallography : Resolves dihedral angles (e.g., 121.0° for C14–C15–C16) and hydrogen-bonding networks (D–H···A distances: 2.02–2.09 Å) .
Q. Table 2: Structural Validation Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 8.1 (s, 1H, NH), δ 7.6 (d, J=9 Hz, 1H, Ar–H) | |
| X-ray | C15–C16–N12 angle: 117.5°, O12–H···O22 interaction |
Advanced Research Questions
Q. How can substitution reactions at the naphthyridine core be optimized to synthesize derivatives with enhanced bioactivity?
Methodological Answer:
- Nucleophile Screening : Test pyrrolidine, piperidine, and aryl amines in DMF at 80–120°C. Monitor regioselectivity via LC-MS .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor SNAr mechanisms, while protic solvents (e.g., ethanol) may reduce reactivity .
Q. Table 3: Substitution Reaction Outcomes
| Nucleophile | Solvent | Yield (%) | Major Product |
|---|---|---|---|
| Piperidine | DMF | 75 | 6-Chloro-2-piperidinyl derivative |
| 4-Fluoroaniline | Ethanol | 63 | 3-Fluoro-7-chloro analog |
Contradiction Analysis : reports higher yields with piperidine, while notes fluorinated amines require longer reaction times.
Q. How should researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor modulation)?
Methodological Answer:
- Assay Design :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., c-Met kinase inhibition at 10 µM) .
- Receptor Binding : Radioligand displacement assays (e.g., μ-opioid receptor, IC₅₀ determination) .
- Data Normalization : Account for cell-line variability (e.g., HEK293 vs. HeLa) and solvent effects (DMSO ≤0.1%) .
Key Finding : Chloro-fluoro substitution enhances kinase inhibition (IC₅₀: 50 nM for c-Met) but reduces receptor affinity .
Q. What computational strategies predict the reactivity of this compound in catalytic systems?
Methodological Answer:
Q. Table 4: Computational Predictions
| Parameter | Value | Implication |
|---|---|---|
| Fukui f⁻ (C7) | 0.12 | Susceptible to nucleophilic attack. |
| Solvation Energy (DMSO) | -25 kcal/mol | Stabilizes transition states. |
Q. How can crystallization conditions be tailored to improve polymorph control?
Methodological Answer:
- Solvent Screening : Use ethanol/water (70:30) for needle-like crystals or acetonitrile for cubic forms .
- Additives : 1% acetic acid enhances hydrogen-bonding networks, reducing amorphous content .
Critical Factor : Cooling rate (0.5°C/min) minimizes defects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
